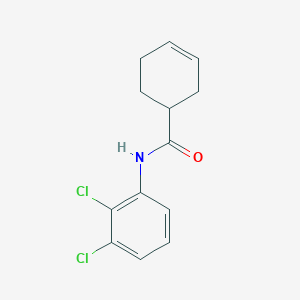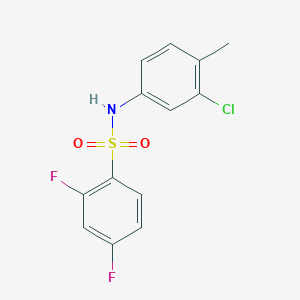![molecular formula C14H22N2O3S B262921 3-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B262921.png)
3-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide, also known as JNJ-26854165, is a small molecule inhibitor of the histone methyltransferase enzyme EZH2. This compound has gained significant attention in recent years due to its potential as a therapeutic agent for various types of cancer.
Mécanisme D'action
3-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide works by inhibiting the activity of the EZH2 enzyme, which is involved in the regulation of gene expression. EZH2 is overexpressed in many types of cancer and is associated with poor prognosis. By inhibiting EZH2, 3-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide can prevent the proliferation of cancer cells and induce apoptosis.
Biochemical and Physiological Effects:
3-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide has been shown to have a number of biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, and can also inhibit the migration and invasion of cancer cells. In addition, 3-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide has been shown to have anti-inflammatory effects and can modulate the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide in lab experiments is its specificity for EZH2. This allows researchers to study the effects of EZH2 inhibition in cancer cells without affecting other cellular processes. However, one limitation of 3-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 3-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide. One area of interest is the development of more potent and selective EZH2 inhibitors. Another area of research is the identification of biomarkers that can predict response to 3-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide treatment. Finally, there is interest in exploring the potential of 3-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide in combination with other cancer therapies.
Méthodes De Synthèse
The synthesis of 3-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide involves several steps, starting with the reaction of 3-methylbenzenesulfonyl chloride and 3-(4-morpholinyl)propylamine to form the intermediate 3-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide. This intermediate is then subjected to further reactions to produce the final compound.
Applications De Recherche Scientifique
3-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide has been extensively studied for its potential as a therapeutic agent for cancer. It has been shown to inhibit the growth of cancer cells in various types of cancer, including lymphoma, leukemia, and solid tumors.
Propriétés
Nom du produit |
3-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide |
|---|---|
Formule moléculaire |
C14H22N2O3S |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
3-methyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide |
InChI |
InChI=1S/C14H22N2O3S/c1-13-4-2-5-14(12-13)20(17,18)15-6-3-7-16-8-10-19-11-9-16/h2,4-5,12,15H,3,6-11H2,1H3 |
Clé InChI |
DGBXQMUTQVAUEG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCCCN2CCOCC2 |
SMILES canonique |
CC1=CC(=CC=C1)S(=O)(=O)NCCCN2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



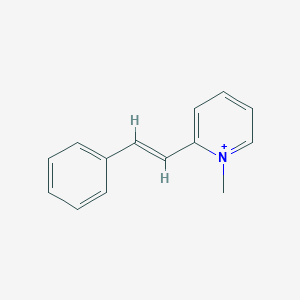
![7-chloro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B262841.png)
![N-benzyl-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B262845.png)
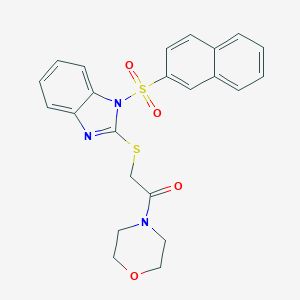
![N-(4-methylphenyl)-3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propanamide](/img/structure/B262849.png)
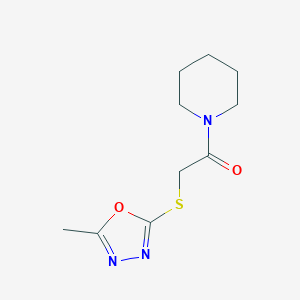
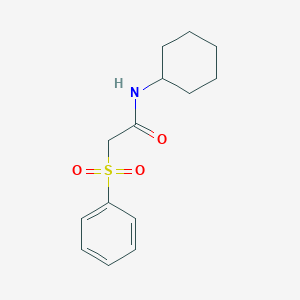
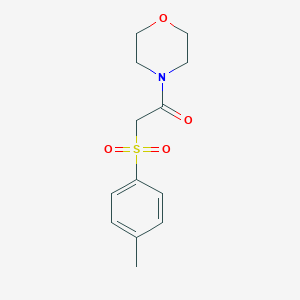
![1-{[(2,2-Dichlorocyclopropyl)methyl]sulfonyl}-4-methylbenzene](/img/structure/B262858.png)
![1-phenyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B262862.png)
![1-[(2,4-Difluorophenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B262872.png)
![Ethyl 1-[(2-fluorophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B262876.png)
